REACTION_CXSMILES
|
[C:1](O)(=O)C.C=O.[CH:7](=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>O.C(NCCCC)CCC>[CH2:1]=[C:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=O
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
33 g
|
Type
|
catalyst
|
Smiles
|
C(CCC)NCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-L three-neck flask fitted with an overhead stirrer and a condenser
|
Type
|
CUSTOM
|
Details
|
was fed in over about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the consumption of heptanal
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed once with HCl solution (5%)
|
Type
|
WASH
|
Details
|
The organic layer was then washed once with saturated sodium carbonate
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(C=O)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 553 g | |
YIELD: CALCULATEDPERCENTYIELD | 848.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |